2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2F3N2O/c20-15-3-1-2-4-17(15)25-18(27)14-6-5-13(11-16(14)21)26-9-7-12(8-10-26)19(22,23)24/h1-6,11-12H,7-10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBIAJBADNAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=C(C=C2)C(=O)NC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)piperidine. This can be achieved through the reaction of piperidine with trifluoromethylating agents under controlled conditions.
Aromatic Substitution: The next step involves the introduction of the chloro groups onto the benzene ring. This can be done via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amide Bond Formation: The final step is the coupling of the piperidine intermediate with the chlorinated benzene derivative to form the desired benzamide. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the functional groups, such as reducing the amide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interaction with biological systems, potentially leading to the development of new drugs.
Medicine: Its unique structure makes it a candidate for drug discovery, particularly in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is estimated to be ~4.2 (based on analogs in ), comparable to bipiperidinyl derivatives (logP = 4.25) but higher than sulfonyl-containing analogs (logP = 3.1–3.5) .
- Polar Surface Area (PSA) : The piperidine ring and amide group contribute to a PSA of ~46 Ų, similar to other benzamide derivatives .
Key Research Findings
Piperidine vs. Piperazine : Piperazine analogs (e.g., 3a/b in ) show reduced metabolic stability compared to piperidine-containing compounds due to increased susceptibility to oxidative degradation.
Trifluoromethyl Impact : The CF₃ group in the target compound enhances blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies .
Halogen Effects : Chlorine at the 2-position of the benzamide ring improves receptor binding affinity but may increase hepatotoxicity risks, as seen in halogen-rich analogs .
Biological Activity
The compound 2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18Cl2F3N3O
- Molecular Weight : 426.27 g/mol
This compound features a piperidine ring, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.
Pharmacological Properties
- Antimicrobial Activity :
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds containing similar structural features have demonstrated strong inhibition against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .
- Anticancer Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperidine ring may interact with neurotransmitter receptors, influencing signaling pathways related to pain perception and inflammation.
- Enzyme Binding : The compound's structure allows it to bind effectively to specific enzymes, inhibiting their activity and altering metabolic pathways.
Study on Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives demonstrated that compounds structurally similar to this compound exhibited varying degrees of antimicrobial activity. The most active compounds showed IC50 values ranging from 0.63 to 2.14 µM against Staphylococcus aureus and Escherichia coli .
Investigation of Anticancer Properties
In another investigation, a compound with a similar benzamide structure was found to significantly inhibit RET kinase activity in vitro. This study highlighted the potential of benzamide derivatives as therapeutic agents in cancer treatment, particularly for tumors with RET mutations .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Target Organism/Enzyme |
|---|---|---|---|
| Compound A | Antibacterial | 0.63 | Staphylococcus aureus |
| Compound B | AChE Inhibition | 0.45 | Acetylcholinesterase |
| Compound C | RET Kinase Inhibition | 0.75 | RET Kinase |
Table 2: Structural Features Impacting Activity
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine Ring | Enhances receptor binding |
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Chlorophenyl Substituent | Modulates enzyme interaction |
Q & A
Q. What synthetic routes are commonly employed for synthesizing 2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Alkylation of 2-chloroaniline with a protected piperidone derivative (e.g., 4-N-Boc-piperidone) to introduce the piperidine moiety .
- Step 2 : Benzoylation using 2-chlorobenzoyl chloride or a derivative under basic conditions (e.g., K₂CO₃) to form the benzamide backbone .
- Step 3 : Removal of the Boc protecting group via HCl treatment, followed by purification via HPLC or column chromatography .
Key Considerations : Optimizing reaction conditions (e.g., solvent choice, temperature) is critical to avoid side reactions, such as over-alkylation or incomplete deprotection.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirms the integration of aromatic protons (e.g., 2-chlorophenyl group) and the trifluoromethyl-piperidine substituent .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and detects impurities .
- UV-Vis Spectroscopy : Assesses electronic transitions influenced by the electron-withdrawing trifluoromethyl group .
Data Interpretation : Compare spectral data with analogous benzamide derivatives (e.g., 4-nitrobenzamide hybrids) to verify structural integrity .
Advanced Research Questions
Q. How does the trifluoromethyl-piperidine substituent influence structure-activity relationships (SAR) in biological assays?
- Lipophilicity : The trifluoromethyl group enhances membrane permeability, as observed in similar compounds targeting enzymes like acps-pptase .
- Metabolic Stability : Fluorinated groups reduce oxidative metabolism, improving half-life in pharmacokinetic studies .
Experimental Design : Compare IC₅₀ values of derivatives with/without the trifluoromethyl group in enzyme inhibition assays (e.g., bacterial proliferation models) .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Contradiction : Some studies report potent antibacterial activity, while others show weak efficacy.
- Resolution : Evaluate assay conditions (e.g., bacterial strain variability, compound solubility in media). For example, the compound’s activity against Gram-negative bacteria may require optimized formulation to enhance bioavailability .
Methodology : Use isothermal titration calorimetry (ITC) to measure binding affinity to target enzymes and validate discrepancies .
Q. What challenges arise in designing experiments to study this compound’s mechanism of action?
- Target Identification : The compound may interact with multiple enzymes (e.g., acps-pptase), necessitating proteomic profiling or CRISPR-Cas9 knockout screens .
- Off-Target Effects : Use competitive binding assays with fluorescent probes (e.g., TAMRA-labeled analogs) to assess specificity .
Data Analysis : Apply computational docking (e.g., AutoDock Vina) to predict binding modes to piperidine-containing receptors .
Q. How can analytical challenges due to structural complexity be addressed?
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to separate stereoisomers or degradation products .
- X-ray Crystallography : Resolve crystal structures to confirm the spatial arrangement of the trifluoromethyl-piperidine group .
Case Study : Analogous benzamides with similar substituents required advanced NMR techniques (e.g., NOESY) to resolve conformational ambiguities .
Q. What methodologies are recommended for studying its in vivo pharmacokinetics?
- ADME Profiling : Administer radiolabeled compound (e.g., ¹⁴C-labeled) to track absorption/distribution in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
Key Finding : The trifluoromethyl group reduces hepatic clearance in preclinical models, suggesting prolonged activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
